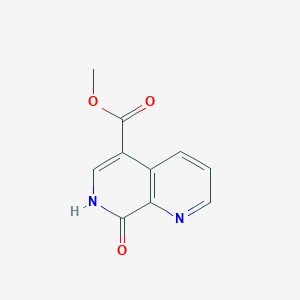

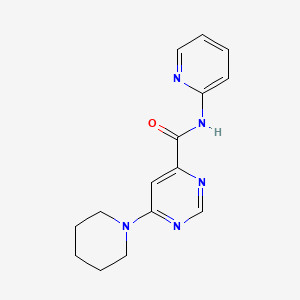

Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- Multicomponent Reactions (MCR) : Ghorbani-Vaghei et al. developed a method to construct trisubstituted 2-amino-1,8-naphthyridines via MCR involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate . Friedländer Approach with Green Strategy : Anderson et al. achieved the synthesis of 2,3-disubstituted 1,8-naphthyridines using a green version of the Friedländer reaction. The reaction proceeds smoothly in water with a catalytic amount of LiOH . Ring Expansion Reaction of 3-Substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one : Ring expansion reactions have been employed to access 1,8-naphthyridine derivatives .

Molecular Structure Analysis

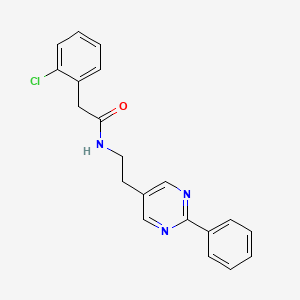

The molecular structure of Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate consists of the naphthyridine ring system with the carboxylate and 8-oxo groups. The arrangement of nitrogen atoms in the fused pyridine rings determines the isomeric form .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including electrophilic or nucleophilic transformations, oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, the formation of metal complexes is relevant .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antibacterial Agents

Methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate derivatives have been synthesized and tested for their antibacterial activities. Studies have shown that specific substitutions on these compounds can significantly enhance their in vitro and in vivo antibacterial effectiveness. For instance, one compound, BMY 43748, demonstrated promising potential as a therapeutic agent due to its enhanced antibacterial properties (Bouzard et al., 1992).

Neuroprotective Properties

Research has identified certain 1,8-naphthyridine derivatives as having neuroprotective characteristics. These compounds, related to ITH4012, showed better inhibition of acetylcholinesterase and butyrylcholinesterase compared to other derivatives, suggesting potential for Alzheimer's disease treatment. One particular compound demonstrated protection against various neurotoxic stressors, highlighting its potential as a therapeutic agent for neurodegenerative diseases (de los Ríos et al., 2010).

Spectroscopic and Theoretical Studies

Solvatochromism in derivatives of this compound has been studied to understand their interaction with solvents. These studies provide insights into the relative stabilities of isomers and their intramolecular hydrogen-bonded structures, which are crucial for understanding the chemical behavior of these compounds in different environments (Santo et al., 2003).

Synthesis and Antibacterial Evaluation

Various tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial properties. This research provides valuable information on the structure-activity relationships of these compounds, contributing to the development of more effective antibacterial agents (Santilli et al., 1975).

Tachykinin NK(1) Receptor Antagonists

1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK(1) receptor antagonists. They show promise in treating bladder function disorders due to their significant antagonistic activities both in vitro and in vivo. This research opens new avenues for the treatment of bladder-related health issues (Natsugari et al., 1999).

properties

IUPAC Name |

methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZBVBOFGRFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)